N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
Overview
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a complex organic compound that features a thiadiazole ring, a pyrimidoindole core, and an acetamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide likely involves multiple steps, including the formation of the thiadiazole ring, the pyrimidoindole core, and the final acetamide linkage. Typical reaction conditions might include:
Formation of Thiadiazole Ring: This could involve cyclization reactions using appropriate precursors under acidic or basic conditions.
Formation of Pyrimidoindole Core: This might involve multi-step synthesis starting from indole derivatives and incorporating pyrimidine moieties.
Final Coupling: The final step would involve coupling the thiadiazole and pyrimidoindole intermediates, possibly using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent purification processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.
Reduction: Reduction reactions could target the carbonyl groups or the thiadiazole ring.
Substitution: Substitution reactions might occur at the aromatic rings or the acetamide group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions but could include oxidized or reduced derivatives, substituted analogs, and cleavage products.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound could serve as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Possible use as an inhibitor of specific enzymes due to its structural features.
Receptor Binding: Potential to bind to biological receptors, influencing cellular pathways.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Therapeutic Agents: Potential use in treating diseases due to its biological activity.
Industry
Material Science: Use in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, it could involve:
Molecular Targets: Binding to enzymes, receptors, or DNA.
Pathways: Modulating signaling pathways, inhibiting enzyme activity, or altering gene expression.
Comparison with Similar Compounds
Similar Compounds
Thiadiazole Derivatives: Compounds with similar thiadiazole rings.
Pyrimidoindole Derivatives: Compounds with similar pyrimidoindole cores.
Uniqueness
Structural Complexity: The combination of thiadiazole and pyrimidoindole makes it unique.
Biological Activity: Potential for unique biological activities due to its structure.
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3S2/c1-3-14-23-24-18(30-14)21-13(26)10-29-19-22-15-11-6-4-5-7-12(11)20-16(15)17(27)25(19)8-9-28-2/h4-7,20H,3,8-10H2,1-2H3,(H,21,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXLGSZSEOVFDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NC3=C(C(=O)N2CCOC)NC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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